Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a similar compound, “tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2 (1H)-carboxylate”, the InChI code is1S/C14H18BrNO2/c1-14 (2,3)18-13 (17)16-7-6-10-4-5-12 (15)8-11 (10)9-16/h4-5,8H,6-7,9H2,1-3H3
.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
- This compound is utilized in the synthesis of 1-aryl-3H-[1,2,5]triazepino[5,4-a]benzimidazol-4(5H)-ones through a series of steps including C-acylation, N-alkylation, and heterocyclization, showcasing its versatility in the construction of complex heterocyclic systems. Quantum chemical calculations have been employed to estimate the geometry of tert-butyl carbazate rotamers, highlighting the importance of this compound in understanding molecular conformations and reactions (Milen et al., 2019).
- Research has explored its applications in metalation and alkylation reactions between silicon and nitrogen, demonstrating its potential in creating α-functionalized α-amino silanes, which are valuable in various synthetic applications (Sieburth et al., 1996).
Catalysis
- Indium(III) halides have been found to efficiently catalyze the N-tert-butoxycarbonylation of amines with this compound at room temperature and under solvent-free conditions. This process is chemoselective and yields high-quality N-tert-butylcarbamates, applicable in the synthesis of chiral amines and esters of α-amino acids (Chankeshwara & Chakraborti, 2006).
Material Science
- Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate has also been studied for its role in the development of new materials. Specifically, strong blue emissive nanofibers constructed from benzothiazole-modified tert-butyl carbazole derivatives have been investigated for the detection of volatile acid vapors, demonstrating the compound's utility in creating chemosensory materials (Sun et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-12-6-4-10-8-11(16)5-7-13(10)17-9-12/h5,7-8,12,17H,4,6,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMLCYYMCXKAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)Br)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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